molecular formula C10H18ClN3O B1394852 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride CAS No. 733751-26-3

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride

Cat. No. B1394852
CAS RN: 733751-26-3
M. Wt: 231.72 g/mol
InChI Key: MBXMTEBIYCAIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride” is a chemical compound with the molecular formula C10H17N3O · HCl . It has a molecular weight of 231.72 . This compound is a derivative of piperidine with a substituted oxadiazole ring .


Molecular Structure Analysis

The molecular structure of “4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride” can be represented by the SMILES string CC(C)C1=NOC(C2CCNCC2)=N1.Cl . This indicates that the compound contains an isopropyl group attached to an oxadiazole ring, which is further connected to a piperidine ring .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C10H17N3O · HCl . The InChI key, which is a unique identifier for chemical substances, is MBXMTEBIYCAIMW-UHFFFAOYSA-N .

Scientific Research Applications

Environmental Science

Lastly, in environmental science, the compound’s potential biodegradability and interaction with environmental toxins could be studied. It might serve as a model compound to understand the environmental fate of similar organic molecules.

Each application area presents a unique opportunity to leverage the chemical properties of 4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride for scientific advancement. While the current data does not provide specific studies or results, the outlined potential uses are grounded in the compound’s structural features and related chemical behavior .

Safety and Hazards

The compound is classified as Acute Tox. 3 Oral according to the GHS06 Signal Word Danger . The hazard statements include H301, and the precautionary statements include P301 + P310 . This indicates that the compound is toxic if swallowed and that in case of swallowing, one should immediately call a poison center or doctor .

properties

IUPAC Name

5-piperidin-4-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-3-5-11-6-4-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXMTEBIYCAIMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694682
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride

CAS RN

733751-26-3
Record name 4-[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride
Reactant of Route 6
Reactant of Route 6
4-(3-Isopropyl-1,2,4-oxadiazol-5-YL)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.